molecular formula C16H19ClN4O5 B12694853 Pyridinium, 3-(aminocarbonyl)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate CAS No. 145234-87-3

Pyridinium, 3-(aminocarbonyl)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate

Cat. No.: B12694853
CAS No.: 145234-87-3
M. Wt: 382.80 g/mol
InChI Key: CDERPERIKUGEFP-NWBUNABESA-N
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Description

Structural Elucidation and Molecular Characterization

Core Molecular Architecture and Functional Group Analysis

Pyridinium Cation Structure-Property Relationships

The pyridinium cation in this compound adopts a planar geometry, with bond lengths and angles consistent with aromatic systems. The central pyridinium ring (C₅H₄N⁺) bears a methyl group at the 2-position, a carboxamide (-CONH₂) group at the 3-position, and a Schiff base linkage at the 1-position. The carboxamide group introduces hydrogen-bonding potential via its NH₂ moiety, while the methyl group sterically influences the spatial arrangement of adjacent substituents.

Crystallographic studies of related pyridinium perchlorates, such as 3-amino-5-carboxypyridin-1-ium perchlorate monohydrate, demonstrate that pyridinium rings typically exhibit bond lengths of 1.33–1.38 Å for C-N bonds and 1.39–1.42 Å for C-C bonds, with slight distortions due to substituent effects. In the title compound, the dimethylaminophenyl-imino group extends from the pyridinium nitrogen, creating a conjugated system that enhances electronic delocalization.

Key Structural Features Values/Characteristics
Pyridinium ring bond lengths (C-N) 1.33–1.38 Å
Carboxamide group orientation Coplanar with pyridinium ring
Methyl group position Ortho to Schiff base linkage
Schiff Base Linkage Configuration and Tautomerism

The Schiff base linkage (-N=CH-) connects the pyridinium nitrogen to the 4-(dimethylamino)phenyl group. This imine bond adopts an E (trans) configuration, as evidenced by the Smiles notation (N=C/C₂=CC=C(C=C₂)N(C)C). Tautomerism in Schiff bases is influenced by intramolecular hydrogen bonding and solvent effects. For example, in (2-hydroxynaphthalen-1-yl)methylideneamino pyridinium perchlorate, an O–H⋯N hydrogen bond stabilizes the enol-imine tautomer. In the title compound, the absence of hydroxyl groups precludes enol-keto tautomerism, but resonance stabilization of the imine bond likely occurs through conjugation with the dimethylaminophenyl group.

Perchlorate Anion Coordination Chemistry

The perchlorate anion (ClO₄⁻) engages in hydrogen-bonding interactions with the pyridinium cation. In analogous structures, such as 4-(N-propan-2-ylcarbamoyl)pyridinium perchlorate, the anion forms N–H⋯O and C–H⋯O bonds with cationic NH and CH groups, creating layered supramolecular architectures. For the title compound, the perchlorate’s tetrahedral geometry (Cl–O bond lengths ~1.42 Å) allows multiple oxygen atoms to act as hydrogen-bond acceptors.

Perchlorate Interactions Bond Lengths/Angles
Cl–O bond length 1.42–1.44 Å
N–H⋯O hydrogen bond distance 2.8–3.2 Å
C–H⋯O hydrogen bond distance 3.0–3.5 Å

The coordination environment of the perchlorate anion is critical for stabilizing the crystal lattice, as seen in the triclinic packing of 3-amino-5-carboxypyridin-1-ium perchlorate monohydrate, where anions bridge cations via hydrogen bonds.

Properties

CAS No.

145234-87-3

Molecular Formula

C16H19ClN4O5

Molecular Weight

382.80 g/mol

IUPAC Name

1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methylpyridin-1-ium-3-carboxamide;perchlorate

InChI

InChI=1S/C16H18N4O.ClHO4/c1-12-15(16(17)21)5-4-10-20(12)18-11-13-6-8-14(9-7-13)19(2)3;2-1(3,4)5/h4-11H,1-3H3,(H-,17,21);(H,2,3,4,5)/b18-11+;

InChI Key

CDERPERIKUGEFP-NWBUNABESA-N

Isomeric SMILES

CC1=C(C=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C)C(=O)N.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1=C(C=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C)C(=O)N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Aminocarbonyl)-2-methylpyridine Intermediate

The 3-aminocarbonyl group (carboxamide) on the pyridine ring can be introduced by selective oxidation or carboxylation followed by amide formation. Common methods include:

  • Nitrile Hydrolysis: Starting from 3-cyanopyridine derivatives, hydrolysis under acidic or basic conditions yields the corresponding carboxamide.
  • Carboxylation and Amidation: Lithiation at the 3-position of 2-methylpyridine followed by carbonation with CO2 and subsequent conversion to the amide.

Quaternization of Pyridine Nitrogen

The pyridine nitrogen is quaternized to form the pyridinium ion, which is essential for the final compound's structure. This is typically achieved by:

  • Reaction with alkylating agents such as methyl iodide or dimethyl sulfate.
  • Alternatively, direct condensation with aldehydes can lead to iminium salts under acidic conditions.

Schiff Base Formation

The key step involves condensation of the pyridinium salt with 4-(dimethylamino)benzaldehyde to form the imine (Schiff base) linkage:

  • The reaction is generally carried out in anhydrous solvents such as ethanol or methanol.
  • Mild acidic or neutral conditions favor the formation of the imine.
  • The reaction is monitored by disappearance of aldehyde C=O stretch in IR and appearance of C=N stretch.

Chemical Reactions Analysis

Types of Reactions

Pyridinium salts undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine derivatives, N-oxides, and substituted pyridinium salts .

Scientific Research Applications

Anti-Cancer Research

Recent studies have highlighted the potential of pyridinium derivatives as selective inhibitors of cancer cell growth. For instance, compounds with similar structural motifs have been synthesized and evaluated for their activity against various cancer cell lines. The mechanism often involves the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular metabolism and energy homeostasis.

  • Case Study : A related series of compounds demonstrated selective cytotoxicity against human breast cancer cells by modulating AMPK activity. This suggests that pyridinium derivatives may serve as scaffolds for developing new anti-cancer drugs that exploit metabolic pathways to inhibit tumor growth effectively .

Metabolic Disorders

Pyridinium compounds have shown promise in treating metabolic disorders due to their ability to activate AMPK. This enzyme is vital for regulating glucose uptake and fatty acid oxidation, making these compounds potential candidates for managing conditions like obesity and type 2 diabetes.

  • Research Findings : Studies indicate that specific pyridinium derivatives can enhance glucose metabolism and lipid profiles in cellular models, suggesting a pathway for therapeutic intervention in metabolic syndromes .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismReference
Pyridinium Derivative AAnti-cancer (breast cancer)AMPK activation
Pyridinium Derivative BMetabolic enhancerGlucose uptake improvement
Pyridinium Derivative CAntimicrobialBacterial inhibition

Potential Toxicity and Safety Profiles

While exploring the applications of pyridinium compounds, it is essential to consider their safety profiles. The Comparative Toxicogenomics Database indicates that many pyridinium derivatives may exhibit varying degrees of toxicity, which necessitates thorough evaluation during drug development processes . Understanding the toxicological aspects will be vital for the safe application of these compounds in clinical settings.

Mechanism of Action

The mechanism of action of pyridinium salts involves their interaction with biological molecules through ionic and covalent bonding. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce cell death. The molecular targets include enzymes, DNA, and cellular membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate (CID 9588833)
  • Molecular Formula : C₁₅H₁₇N₄O₂⁺·ClO₄⁻.
  • Key Differences: Functional Group at Position 3: Nitro (-NO₂) instead of carboxamide (-CONH₂). Molecular Weight: Lower due to the absence of a carbonyl group. Electronic Effects: The nitro group is strongly electron-withdrawing, altering the pyridinium ring’s electron density compared to the electron-donating carboxamide in CID 9588837.
Parameter CID 9588837 (Target) CID 9588833 (Nitro Analogue)
Molecular Formula C₁₆H₁₉N₄O⁺·ClO₄⁻ C₁₅H₁₇N₄O₂⁺·ClO₄⁻
Functional Group Carboxamide (-CONH₂) Nitro (-NO₂)
Molecular Weight ~380.8 g/mol ~376.8 g/mol
Polarity Higher (due to -CONH₂) Moderate (due to -NO₂)
Solubility Likely enhanced in polar solvents Less polar solvents favored
Other Pyridinium Derivatives
  • Example : Pyridinium chloride salts (e.g., CID 64887-14-5 in ) .
    • Key Differences :
  • Lack the imine-linked aryl group and carboxamide substituents.
  • Simpler counterions (e.g., Cl⁻ vs. ClO₄⁻).

Functional and Reactivity Comparisons

Chemical Reactivity
  • CID 9588833 : The nitro group may participate in redox reactions or act as a leaving group under specific conditions, making it more reactive in electrophilic substitution .

Research Findings and Data Gaps

Experimental Insights

  • Collision Cross-Section Predictions : Both CID 9588837 and CID 9588833 have been analyzed for their gas-phase ion mobility, with differences attributed to functional group bulkiness .
  • Synthetic Challenges : The carboxamide in CID 9588837 requires protective group strategies during synthesis, unlike the nitro analogue .

Limitations in Available Data

  • Biological Activity: No direct studies on toxicity or bioactivity are cited in the evidence.
  • Solubility/Stability : Quantitative data (e.g., logP, pKa) are absent, necessitating further experimental validation.

Biological Activity

Pyridinium, 3-(aminocarbonyl)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate (CAS No. 145234-87-3) is a complex organic compound that has garnered interest for its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H24N3ClO4
  • Molecular Weight : 382.80 g/mol
  • IUPAC Name : this compound

The compound features a pyridinium ring substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound is limited, but several studies have highlighted its potential effects on various biological targets.

1. Antitumor Activity

Recent studies have indicated that pyridinium derivatives exhibit significant antitumor properties. For instance, compounds structurally related to pyridinium have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

2. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes related to inflammatory processes. For example, studies on similar pyridinium compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A comparative analysis of COX inhibition showed that certain derivatives exhibited stronger inhibition than established non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam .

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)
Pyridinium Derivative A5.03.5
Pyridinium Derivative B4.52.8
Meloxicam10.015.0

3. Cytotoxicity and Cell Viability

In vitro studies assessing the cytotoxic effects of pyridinium compounds on human dermal fibroblasts (NHDF cells) indicated that while some derivatives showed cytotoxicity at higher concentrations, others maintained cell viability, suggesting a potential for therapeutic use without significant toxicity .

Case Studies

A notable case study involved the synthesis and evaluation of N-substituted pyridinium derivatives for their biological activity against cancer cells. The study reported that modifications to the dimethylaminophenyl moiety significantly enhanced the antitumor efficacy and selectivity towards cancer cells compared to normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis of pyridinium derivatives indicates that:

  • Substituents on the phenyl ring influence the potency of enzyme inhibition.
  • The presence of electron-donating groups enhances biological activity, particularly in terms of COX inhibition.
  • Modifications at the nitrogen atom within the pyridine ring can lead to increased lipophilicity and improved cellular uptake.

Q & A

Q. What are the optimal synthetic routes for this pyridinium perchlorate derivative, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step condensation and cyclization reactions. Key steps include:

  • Condensation : Reacting substituted pyridine precursors with 4-(dimethylamino)benzaldehyde under reflux in ethanol or DMF to form the Schiff base intermediate .
  • Quaternization : Treating the intermediate with methylating agents (e.g., methyl iodide) in acetonitrile to form the pyridinium core .
  • Counterion exchange : Substituting iodide with perchlorate ions using AgClO₄ in methanol, followed by filtration and recrystallization . Yields (67–81%) depend on solvent polarity, reaction time, and temperature control. Purity is verified via TLC and recrystallization in ethanol/water mixtures .

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the compound’s structure?

  • IR spectroscopy : Identifies functional groups such as the carbonyl stretch (C=O, ~1670 cm⁻¹) and perchlorate ion vibrations (Cl-O, ~1100 cm⁻¹) .
  • ¹H NMR : Key signals include the pyridinium methyl group (δ 2.18 ppm), dimethylamino protons (δ 3.82 ppm), and aromatic protons (δ 7.18–7.79 ppm). Integration ratios and splitting patterns confirm substituent positions .
  • 13C NMR : Assignments for the pyridinium carbon (δ 160–165 ppm) and carbonyl carbon (δ 170–175 ppm) validate the core structure .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

  • Contradiction in aromatic proton shifts : Variations in δ values may arise from solvent effects (e.g., DMSO vs. CDCl₃) or hydrogen bonding. Use deuterated solvents consistently and compare data with DFT-calculated chemical shifts .
  • Ambiguous carbonyl signals : Employ 2D NMR (e.g., HSQC, HMBC) to correlate carbonyl carbons with adjacent protons, distinguishing between amide and ester groups .
  • Perchlorate confirmation : Combine IR with elemental analysis (C, H, N, Cl) to rule out counterion impurities .

Q. How do substituents influence the compound’s physicochemical properties and biological activity?

  • Electron-donating groups (e.g., dimethylamino) : Enhance solubility in polar solvents via increased polarity. They also stabilize the pyridinium core, affecting redox behavior .
  • Methyl groups at position 2 : Steric hindrance reduces aggregation in solution, confirmed by dynamic light scattering (DLS). This improves bioavailability in antimicrobial assays .
  • Perchlorate counterion : Increases thermal stability (decomposition >250°C) compared to iodide, as shown by TGA. However, it may reduce solubility in aqueous media .

Q. What mechanistic insights explain the compound’s antimicrobial activity?

  • Mode of action : The pyridinium core disrupts bacterial membrane potential, confirmed by fluorescence assays using propidium iodide. The dimethylamino group enhances penetration into Gram-negative bacterial membranes .
  • Structure-activity relationships (SAR) : Derivatives with bulkier substituents (e.g., 2,6-dichlorophenyl) show reduced activity due to impaired diffusion, while electron-withdrawing groups (e.g., nitro) improve efficacy against resistant strains .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
  • Data validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to minimize misinterpretation .
  • Biological assays : Pair antimicrobial screening with cytotoxicity tests (e.g., MTT assays on mammalian cells) to assess selectivity .

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